molecular formula C9H6Cl2N2O2 B173104 2-(Phenylhydrazono)-propanedioyl dichloride CAS No. 19288-90-5

2-(Phenylhydrazono)-propanedioyl dichloride

Cat. No. B173104
CAS RN: 19288-90-5
M. Wt: 245.06 g/mol
InChI Key: DVARZUUKZACNGW-UHFFFAOYSA-N
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Description

Scientific Research Applications

Synthetic Applications

2-(Phenylhydrazono)-propanedioyl dichloride is utilized in the synthesis of various complex compounds. For instance, its derivatives have been employed in the creation of new indole-containing compounds with antimicrobial properties (Behbehani et al., 2011). These compounds demonstrated significant activities against various microbial organisms, indicating the potential of 2-(Phenylhydrazono)-propanedioyl dichloride derivatives in the development of new antimicrobial agents.

Chemical Structure and Tautomerism Studies

Research on the tautomerism of compounds related to 2-(Phenylhydrazono)-propanedioyl dichloride has provided insights into their chemical structures. The study of phenylhydrazono-phenylazo tautomerism revealed that these compounds can exist in multiple forms, which has implications for their chemical behavior and potential applications (Fatiadi & Isbell, 1966).

Application in Hydrogenation Processes

The compound has been studied in the context of enantioselective hydrogenation processes. Research on the hydrogenation of 1-phenyl-1,2-propanedione, a compound related to 2-(Phenylhydrazono)-propanedioyl dichloride, has provided valuable insights into the mechanisms and efficiencies of such reactions (Toukoniitty et al., 2001).

Industrial Chemical Production

Compounds related to 2-(Phenylhydrazono)-propanedioyl dichloride have been explored in the microbial production of industrial chemicals. Studies have focused on the metabolic engineering of pathways in microorganisms to produce chemicals like 1,2-propanediol from renewable resources, illustrating the broader industrial applications of these compounds (Niu et al., 2018).

Corrosion Inhibition

Research has also been conducted on the use of related compounds as corrosion inhibitors. Studies on 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one revealed its effectiveness in protecting metals from corrosion, demonstrating the potential of these compounds in industrial applications (Hamani et al., 2017).

Conformational Analysis

Infrared and theoretical studies have been performed to identify the predominant conformers of malonyl dichloride, a compound related to 2-(Phenylhydrazono)-propanedioyl dichloride. This research contributes to a deeper understanding of the molecular structure and stability of such compounds (Pietri et al., 1995).

Safety And Hazards

The safety data and hazards associated with “2-(Phenylhydrazono)-propanedioyl dichloride” are not explicitly mentioned in the literature1415. However, similar compounds, such as 1,2-dichloroethane, are considered hazardous and toxic, and may cause skin irritation, serious eye irritation, and may be carcinogenic14.


Future Directions

There are no specific future directions mentioned in the literature for “2-(Phenylhydrazono)-propanedioyl dichloride”. However, research in the field of organic chemistry continues to explore new synthesis methods, applications, and safety measures for similar compounds1617.


properties

IUPAC Name

2-(phenylhydrazinylidene)propanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O2/c10-8(14)7(9(11)15)13-12-6-4-2-1-3-5-6/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVARZUUKZACNGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C(C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylhydrazono)-propanedioyl dichloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CJ Aquino, DR Armour, JM Berman… - Journal of medicinal …, 1996 - ACS Publications
Directed screening of compounds selected from the Glaxo registry file for contractile activity on the isolated guinea pig gallbladder (GPGB) identified a series of 1,5-benzodiazepines …
Number of citations: 130 pubs.acs.org
EM Hadac, ES Dawson, JW Darrow… - Journal of medicinal …, 2006 - ACS Publications
An understanding of the molecular basis of drug action provides opportunities for refinement of drug properties and for development of more potent and selective molecules that act at …
Number of citations: 55 pubs.acs.org
TM Willson, BR Henke, TM Momtahen… - Journal of medicinal …, 1996 - ACS Publications
A series of modifications were made to the C-3 substituent of the 1,5-benzodiazepine CCK-A agonist 1. Replacement of the inner urea NH and addition of a methyl group to generate a C…
Number of citations: 37 pubs.acs.org
GC Hirst, C Aquino, L Birkemo, DK Croom… - Journal of medicinal …, 1996 - ACS Publications
Analogs of the previously reported 1,5-benzodiazepine peripheral cholecystokinin (CCK-A) receptor agonist 1 were prepared which explore substitution and/or replacement of the C-3 …
Number of citations: 44 pubs.acs.org

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